2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. The initial step may involve the chlorination of the phenyl ring to introduce the chlorine atoms at the desired positions. Subsequent steps include the formation of the thiazole ring and the attachment of the phenoxyacetamide group.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions (e.g., temperature, pressure, solvent choice) would be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: It could be used in the production of agrochemicals, dyes, or other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid (Mecoprop)
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness: 2-(4-Chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific structural features, such as the presence of the thiazole ring and the acetamide group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-11-8-14(20)6-7-16(11)24-9-17(23)22-18-21-15(10-25-18)12-2-4-13(19)5-3-12/h2-8,10H,9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAREVUJDJHRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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